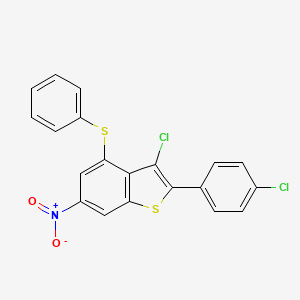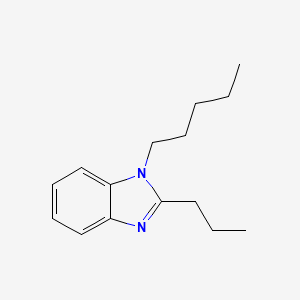![molecular formula C31H28ClN3O B15002258 1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B15002258.png)
1'-(2-chlorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves multiple steps, typically starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound would involve the introduction of the chlorophenylmethyl and bis(4-methylphenyl) groups, followed by the formation of the spiroimidazolidine structure. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen that acts on serotonin receptors.
The uniqueness of 1’-[(2-CHLOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H28ClN3O |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C31H28ClN3O/c1-22-11-15-25(16-12-22)34-19-20-35(26-17-13-23(2)14-18-26)31(34)27-8-4-6-10-29(27)33(30(31)36)21-24-7-3-5-9-28(24)32/h3-18H,19-21H2,1-2H3 |
InChI Key |
LURMLFSVJCFIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002175.png)

![ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B15002197.png)
![ethyl 1-cyclohexyl-4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15002204.png)
![7-[(6-bromo-4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15002205.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002210.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002222.png)
![(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarbothioamide](/img/structure/B15002224.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B15002227.png)
![5-(2-chlorophenyl)-7-methoxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15002234.png)
![6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B15002238.png)
![Furan, 2,5-ditricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B15002246.png)
![3-(4-Fluorophenyl)-7-[4-(methylsulfanyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15002250.png)
